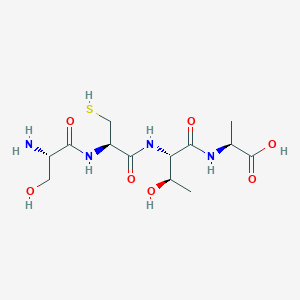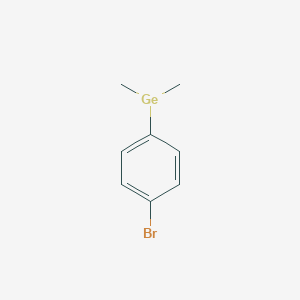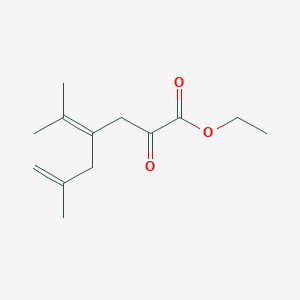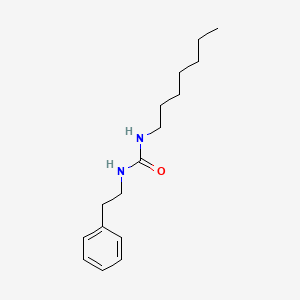
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative characterized by the presence of hydroxymethyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentane or a substituted cyclopentane derivative.
Functional Group Introduction: Hydroxymethyl and diol groups are introduced through a series of reactions, such as hydroxylation and reduction.
Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or reagents to ensure the correct configuration at each stereocenter.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Ethers, esters.
Scientific Research Applications
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity.
Comparison with Similar Compounds
1,3-Cyclopentanediol: A related compound with similar structural features but lacking the hydroxymethyl group.
Cyclopentane-1,2,3-triol: Another cyclopentane derivative with three hydroxyl groups.
Uniqueness: (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diol functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823792-30-9 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1R,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
HXUPUZHHZBLALZ-PBXRRBTRSA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)O |
Canonical SMILES |
C1C(CC(C1CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

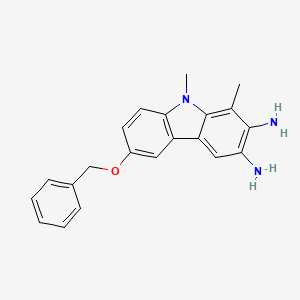
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

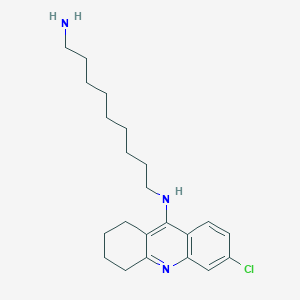
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
